![molecular formula C26H23N5O2S B2785688 2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide CAS No. 872193-26-5](/img/structure/B2785688.png)

2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

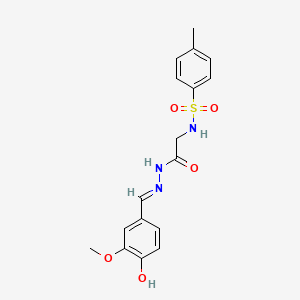

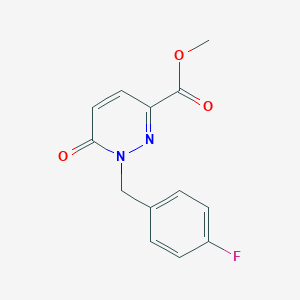

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a quinoxaline core fused with a 1,2,4-triazole ring . The specific compound you mentioned also has additional functional groups, including a thioacetamide group and a methylbenzyl group.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines consists of a fused ring system with a quinoxaline core and a 1,2,4-triazole ring . The presence of the thioacetamide and methylbenzyl groups in your compound would add additional complexity to the structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of the thioacetamide group could potentially increase its reactivity, while the methylbenzyl group could influence its lipophilicity .

Applications De Recherche Scientifique

Cancer Research

The structural features of this compound, particularly the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, indicate its potential use in cancer research. Compounds with similar structures have been studied for their ability to inhibit c-Met kinase, which plays a crucial role in cancer cell growth and metastasis . This suggests that AKOS004957774 could be a candidate for developing new anticancer drugs.

Organocatalysis

The compound’s thiourea moiety is known to be a privileged structure in catalyst development. It can activate substrates and stabilize developing charges in transition states . This property could be harnessed in organocatalysis, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Given the potential biological activities of triazoloquinazolines, future research could focus on exploring the properties and activities of new derivatives, including your compound . This could involve the synthesis and testing of new derivatives, as well as detailed studies of their mechanisms of action.

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2S/c1-17-10-12-19(13-11-17)15-30-24(33)21-8-3-4-9-22(21)31-25(30)28-29-26(31)34-16-23(32)27-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQGDJKGBDFKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)

![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)

![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)

![N-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2785615.png)

![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid hydrochloride](/img/structure/B2785622.png)

![N-benzyl-2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2785626.png)